2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-phenylacetamide
Description
The compound 2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-phenylacetamide is a structurally complex heterocyclic molecule featuring a tricyclic core with fused oxa- and triaza-rings, a hydroxymethyl group, a 2-methoxyphenyl substituent, and a thioether-linked N-phenylacetamide moiety. The compound’s structural determination likely employs crystallographic tools like SHELXL for refinement and ORTEP-III for graphical representation .
Properties
IUPAC Name |
2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S/c1-16-24-20(17(14-32)13-28-16)12-21-26(35-24)30-25(19-10-6-7-11-22(19)34-2)31-27(21)36-15-23(33)29-18-8-4-3-5-9-18/h3-11,13,32H,12,14-15H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBXEPNBAGNWFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4OC)SCC(=O)NC5=CC=CC=C5)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and phenylacetamides. Key steps may involve:
Condensation Reactions: Combining pyrimidine derivatives with phenylacetamides under acidic or basic conditions.
Cyclization: Formation of the pyrano ring through intramolecular cyclization.
Thioether Formation: Introduction of the thioether group using thiol reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it may serve as a probe to study enzyme interactions and metabolic pathways.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A closely related analogue, 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide (ECHEMI ID: 867040-59-3), differs in two key aspects:
Substituent Position on the Phenyl Ring : The methoxy group is at the para-position (4-methoxyphenyl) versus the ortho-position (2-methoxyphenyl) in the target compound.
N-Substituent : The acetamide group is linked to a 2-methylphenyl group instead of a phenyl group.
These differences may influence electronic properties, steric hindrance, and binding interactions. For example, ortho-substituents often reduce solubility due to increased planarity, while para-substituents enhance resonance effects .
Bioactivity and Functional Insights
While direct bioactivity data for the target compound are absent, structurally related hydroxamic acids and acetamides (e.g., compounds 6–10 in ) exhibit antioxidant and metal-chelating properties . The hydroxymethyl and methoxyphenyl groups in the target compound may similarly contribute to radical scavenging or enzyme inhibition. Computational tools like Hit Dexter 2.0 could predict its pharmacological behavior, such as promiscuous binding tendencies or "dark chemical matter" status, based on structural fingerprints .
Data Table: Key Structural and Functional Comparisons
Biological Activity
The compound 2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-phenylacetamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on available research findings, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure that contributes to its biological properties. The presence of hydroxymethyl and methoxyphenyl groups enhances its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its effects on specific cellular pathways.
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
- HeLa Cells : The compound demonstrated an IC50 value of approximately 35.7 μM , indicating moderate cytotoxicity against human cervical carcinoma cells.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 35.7 |
| 3T3 (Mouse Fibroblast) | 46.3 |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as β-glucuronidase , which is involved in drug metabolism and detoxification processes.
- Induction of Apoptosis : Studies suggest that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cytotoxicity in Cancer Research : A study conducted on various cancer cell lines revealed that the compound significantly inhibited cell proliferation, particularly in HeLa cells and mouse fibroblasts.
- Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit key metabolic enzymes. Results indicated moderate inhibition of β-glucuronidase with an IC50 value of 42.98 μM , suggesting potential for further development as a therapeutic agent.
- Microbial Transformation Studies : Research on microbial transformation showed that this compound can be metabolized by specific fungi, yielding several metabolites with altered biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
